molecular formula C13H19N3O3S B1607483 1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide CAS No. 324531-31-9

1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Cat. No. B1607483
CAS RN: 324531-31-9
M. Wt: 297.38 g/mol
InChI Key: PWSIXGPDJIEVBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” is a chemical compound with the molecular formula C13H19N3O3S . It has an average mass of 297.373 Da and a monoisotopic mass of 297.114716 Da . It is also known by other names such as “1-[(4-Methylphenyl)sulfonyl]-4-piperidincarbohydrazid” in German, “1-[(4-Méthylphényl)sulfonyl]-4-pipéridinecarbohydrazide” in French, and “4-Piperidinecarboxylic acid, 1-[(4-methylphenyl)sulfonyl]-, hydrazide” as per ACD/Index Name .


Molecular Structure Analysis

The molecular structure of “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” consists of a piperidine ring, which is a common structural motif in organic chemistry. This ring is substituted with a sulfonyl group that is further substituted with a 4-methylphenyl group .


Physical And Chemical Properties Analysis

The compound “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide” has a molecular weight of 297.37 . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the sources I have access to.

Scientific Research Applications

Synthesis and Biological Evaluation

Researchers have synthesized a series of N'-[(alkyl/aryl)sulfonyl]-1-(phenylsulfonyl)piperidine-4-carbohydrazide derivatives, showcasing the versatility of this chemical scaffold in generating compounds with significant biological activities. These compounds were synthesized starting from ethyl piperidine-4-carboxylate and characterized using various spectroscopic techniques. The synthesized compounds exhibited excellent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases. Molecular docking studies further confirmed their potential as enzyme inhibitors, highlighting their relevance in designing therapeutic agents for conditions like Alzheimer's disease (H. Khalid, A. Rehman, M. Abbasi, 2014).

Anticancer Activity

Another research focus is the exploration of anticancer properties. Piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, synthesized from 1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxylate, demonstrated promising anticancer activities. These compounds, through a sequential synthesis process, yielded a variety of propanamide derivatives that were tested for their anticancer potential. Notably, certain derivatives showed strong anticancer activities with low IC50 values, indicating their potential as therapeutic agents against cancer (A. Rehman et al., 2018).

Antioxidant and Anticholinesterase Activity

The synthesis of new sulfonyl hydrazone compounds incorporating piperidine derivatives and their evaluation for antioxidant capacity and anticholinesterase activity have been another area of interest. These studies revealed compounds with significant lipid peroxidation inhibitory activity and notable antioxidant capacities, alongside potent AChE and BChE inhibitory activities. Such findings underscore the potential of these derivatives in treating oxidative stress-related conditions and neurodegenerative disorders (Nurcan Karaman et al., 2016).

Antimicrobial Activity

Research has also extended to the antimicrobial potential of derivatives. The synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide and their evaluation against Gram-negative and Gram-positive bacteria demonstrated moderate to significant activity, highlighting their potential in developing new antimicrobial agents (H. Khalid et al., 2016).

Future Directions

As for the future directions, it’s hard to predict without specific information on the current research or applications of “1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide”. It’s a specialty product for proteomics research , so its future directions might be closely tied to the advancements in this field.

properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3S/c1-10-2-4-12(5-3-10)20(18,19)16-8-6-11(7-9-16)13(17)15-14/h2-5,11H,6-9,14H2,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSIXGPDJIEVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50353270
Record name 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

324531-31-9
Record name 1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50353270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Reactant of Route 2
Reactant of Route 2
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Reactant of Route 3
Reactant of Route 3
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Reactant of Route 4
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Reactant of Route 5
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide
Reactant of Route 6
1-[(4-Methylphenyl)sulfonyl]piperidine-4-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.